2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
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Overview
Description
2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound that combines a triazole ring with a thiadiazine ring, fused to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is usually synthesized by reacting triazole intermediates with sulfur-containing reagents.
Coupling with Benzamide: The final step involves coupling the brominated triazolothiadiazine with benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against breast cancer cells by inhibiting enzymes like PARP-1 and EGFR.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It acts as an inhibitor for various enzymes, including carbonic anhydrase and cholinesterase, which are targets for treating diseases like glaucoma and Alzheimer’s.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. For instance, as an anticancer agent, it inhibits PARP-1, an enzyme involved in DNA repair, thereby inducing apoptosis in cancer cells. It also inhibits EGFR, a receptor involved in cell proliferation, leading to reduced tumor growth . The molecular targets and pathways involved include the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Benzamide Derivatives: Compounds like N-(2-bromo-4-fluorophenyl)benzamide have similar structural features but may exhibit different pharmacological profiles.
Uniqueness
2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to its dual inhibitory action on PARP-1 and EGFR, making it a promising candidate for targeted cancer therapy . Its ability to undergo various chemical reactions also makes it a versatile intermediate for synthesizing other biologically active compounds .
Properties
IUPAC Name |
2-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-9-5-2-1-4-8(9)10(18)14-11-15-16-12-17(11)6-3-7-19-12/h1-2,4-5H,3,6-7H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBBKNBUXUVZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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